molecular formula C22H17N5O7 B2536069 4-(2-((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 300704-89-6

4-(2-((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2536069
CAS No.: 300704-89-6
M. Wt: 463.406
InChI Key: ZQKRNENVTCTQSM-UHFFFAOYSA-N
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Description

The core is functionalized at the 4-position with a 3,5-dinitrobenzoyl group bearing a 4-methoxyphenylamino substituent. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties, creating a unique electronic profile.

Synthesis: The 3,4-dihydroquinoxalin-2(1H)-one scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with glyoxalates, as demonstrated in the synthesis of related intermediates (e.g., compound 4 in ) .

Properties

IUPAC Name

4-[2-(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O7/c1-34-15-8-6-13(7-9-15)23-21-16(10-14(26(30)31)11-19(21)27(32)33)22(29)25-12-20(28)24-17-4-2-3-5-18(17)25/h2-11,23H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKRNENVTCTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₅H₁₁N₃O₇
  • Molecular Weight : 345.264 g/mol
  • Melting Point : 240°C (decomposes)
  • LogP : 3.679 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its structural features, particularly the presence of the dinitrobenzoyl moiety and the quinoxaline core. These components are known to interact with various biological targets:

  • Enzyme Inhibition : The dinitrobenzoyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Antioxidant Activity : The quinoxaline structure is associated with the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Case Study : A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value indicating effective cell growth inhibition at low micromolar concentrations.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties against several pathogens:

  • In Vitro Studies : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as an antibacterial agent.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been explored:

  • Study Findings : In vitro assays indicated that the compound could inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with promising EC50 values below 10 µM.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of quinoxaline derivatives:

  • Structure-Activity Relationship (SAR) : Modifications to the methoxy group or dinitrobenzoyl moiety can enhance or diminish biological activity.
  • In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer and infectious diseases, further supporting its potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the dihydroquinoxalinone core, akin to methods in . Pd-catalyzed reactions (as in ) might be applicable for introducing the methoxyphenylamino group .
  • Bacterial Radiosensitization: While notes that 3,5-dinitrobenzoyl derivatives of 5-FU lack hypoxic cytotoxicity, the target compound’s dihydroquinoxalinone core could confer novel mechanisms, warranting further study .
  • Electronic Effects : The juxtaposition of electron-withdrawing (nitro) and electron-donating (methoxy) groups may create a polarized structure, influencing intermolecular interactions in biological systems.

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